molecular formula C17H20N2O3 B5615525 3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide

3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B5615525
M. Wt: 300.35 g/mol
InChI Key: YTWYUWIOIFQTHC-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(6-methylpyridin-2-yl)benzamide is a benzamide derivative featuring a benzene ring substituted with two ethoxy groups at the 3- and 4-positions and an amide-linked 6-methylpyridin-2-yl group. The ethoxy groups enhance solubility and metabolic stability compared to methoxy or hydroxyl analogs, while the pyridine moiety contributes to hydrogen bonding and π-π stacking interactions with biological targets .

Properties

IUPAC Name

3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-21-14-10-9-13(11-15(14)22-5-2)17(20)19-16-8-6-7-12(3)18-16/h6-11H,4-5H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWYUWIOIFQTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 6-methyl-2-aminopyridine.

    Amide Formation: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 6-methyl-2-aminopyridine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzene ring, the pyridine/pyrimidine moiety, or the alkyl/aryl groups attached to the amide nitrogen. These modifications critically influence solubility, stability, and target affinity.

Compound Key Substituents Solubility Key Physicochemical Properties
3,4-Diethoxy-N-(6-methylpyridin-2-yl)benzamide 3,4-diethoxy; 6-methylpyridin-2-yl Moderate Enhanced lipophilicity due to ethoxy groups
3,4-Diethoxy-N-(pyridin-2-yl)benzamide 3,4-diethoxy; pyridin-2-yl (no methyl) High Reduced steric hindrance vs. methylated analog
3,4-Dimethoxy-N-(propan-2-yl)benzamide 3,4-dimethoxy; isopropyl Low Lower solubility vs. ethoxy derivatives
3,4-Diethoxy-N-(thiazolo[5,4-b]pyridin-2-yl)phenylbenzamide Thiazolo-pyridine; diethoxy Moderate Enhanced π-π stacking with aromatic targets

Key Observations :

  • Ethoxy vs. Methoxy : Ethoxy groups improve solubility and metabolic stability compared to methoxy analogs, which are more prone to demethylation .

Key Findings :

  • Anti-Inflammatory Potential: Compounds with fused heterocycles (e.g., imidazo[1,2-a]pyrimidine) show potent Discoidin Domain Receptor (DDR) inhibition, suggesting the target compound may share this activity .

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